molecular formula C18H34N3O7P B8118069 Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate

Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate

Cat. No.: B8118069
M. Wt: 435.5 g/mol
InChI Key: UAEMWPJAHVLMSO-UHFFFAOYSA-N
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Description

Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate is a chemical compound with the molecular formula C18H32N3O6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexanamine group and a 3-nitrophenyl dihydrogen phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with 3-nitrophenyl dihydrogen phosphate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications. The use of advanced equipment and technology helps in achieving high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for potential therapeutic uses, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The phosphate group plays a crucial role in these interactions, often participating in phosphorylation reactions that regulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the nitrophenyl phosphate group.

    3-Nitrophenyl Phosphate: Contains the nitrophenyl phosphate group but lacks the cyclohexanamine moiety.

Uniqueness

Cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate is unique due to its combination of cyclohexanamine and 3-nitrophenyl phosphate groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

cyclohexanamine;(3-nitrophenyl) dihydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEMWPJAHVLMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N3O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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